molecular formula C14H20O2 B1584437 p-Methoxyheptanophenone CAS No. 69287-13-4

p-Methoxyheptanophenone

Cat. No.: B1584437
CAS No.: 69287-13-4
M. Wt: 220.31 g/mol
InChI Key: ADNCVBHGESSUHS-UHFFFAOYSA-N
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Description

P-Methoxyheptanophenone is a chemical compound with the formula C14H20O2 and a molecular weight of 220.3074 .


Synthesis Analysis

The synthesis of this compound has been studied in the context of its potential antioxidant properties . The compound was extracted from the aerial part of Endostemon viscosus using gas chromatography-mass spectrometry (GC-MS) .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various techniques, including molecular docking, DFT analysis, ADME, and MD simulation . The compound was found to interact with Cys-152 residues with a good glide score and showed stability through MD studies .


Chemical Reactions Analysis

This compound has been studied for its antioxidant properties against Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) aggregation . The compound was found to interact with Cys-152 residues, which are involved in the structural reorganization of GAPDH .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight of 220.3074 and its chemical formula of C14H20O2 .

Scientific Research Applications

Environmental and Water Treatment Applications

p-Methoxyheptanophenone, a type of methoxyphenol, has been studied for its potential applications in environmental science and water treatment. Zaky and Chaplin (2014) investigated the removal mechanisms of similar compounds like p-nitrophenol and p-methoxyphenol at a reactive electrochemical membrane. They found that these compounds are removed primarily through an electrochemical adsorption/polymerization mechanism at certain anodic potentials, indicating potential uses in water purification processes (Zaky & Chaplin, 2014).

Analytical Chemistry and Detection Techniques

In the field of analytical chemistry, various techniques have been developed for the detection and analysis of methoxyphenols. For example, Buell and Girard (1984) described a method for the determination of 4-hydroxyanisole (p-methoxyphenol) in serum using liquid chromatography with electrochemical detection. This highlights the compound's relevance in analytical methodologies (Buell & Girard, 1984).

Impact on Reproductive Health

Research has also explored the impact of benzophenone-3, a compound structurally similar to this compound, on reproductive health. Ghazipura et al. (2017) conducted a systematic review of human and animal studies to investigate the reproductive toxicity of benzophenone-3, revealing potential concerns about the compound's endocrine-disrupting effects (Ghazipura et al., 2017).

Potential in Biomass Research

In biomass research, Vane and Abbott (1999) used methoxyphenols as proxies for terrestrial biomass to study the chemical changes in lignin during hydrothermal alteration. This research indicates the role of methoxyphenols, including this compound, in understanding biomass decomposition and transformation (Vane & Abbott, 1999).

Properties

IUPAC Name

1-(4-methoxyphenyl)heptan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-3-4-5-6-7-14(15)12-8-10-13(16-2)11-9-12/h8-11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADNCVBHGESSUHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90219346
Record name p-Methoxyheptanophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90219346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69287-13-4
Record name p-Methoxyheptanophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069287134
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Methoxyheptanophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90219346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 69287-13-4
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Synthesis routes and methods

Procedure details

In 40 ml of dichloroethane were dissolved 6.51 g (0.05 mole) of heptanoic acid and 10.26 g (0.06 mole) of monochloroacetic anhydride. To the resulting solution were added 7.57 g (0.07 mole) of anisole and 0.9 g of boron trifluoride-acetic acid complex and the resulting mixture was then stirred at refluxing for 8 hours. After completion of the reaction, the reaction solution was cooled and washed successively with water, 5% aqueous sodium carbonate solution and water. The organic layer was concentrated under reduced pressure to obtain 9.25 g of 4-methoxy-1-heptanoyl-benzene.
Quantity
7.57 g
Type
reactant
Reaction Step One
Quantity
6.51 g
Type
reactant
Reaction Step Two
Quantity
10.26 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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